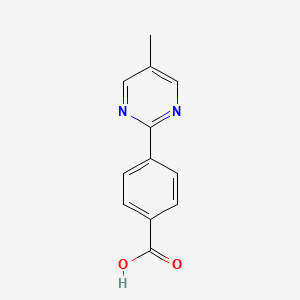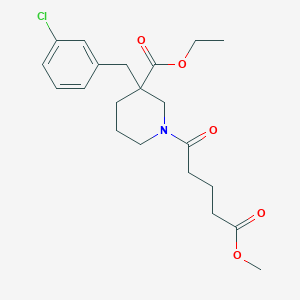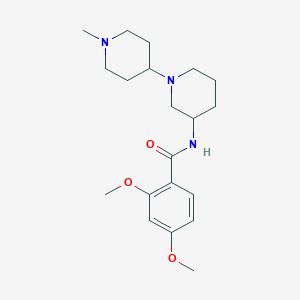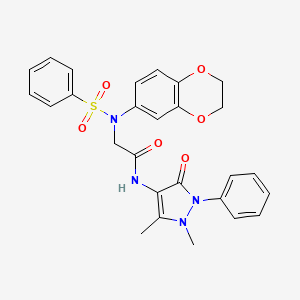
4-(5-methyl-2-pyrimidinyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-methyl-2-pyrimidinyl)benzoic acid, also known as MPBA, is a chemical compound with the molecular formula C12H10N2O2. It is a white or off-white powder that is soluble in organic solvents such as ethanol and methanol. MPBA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 4-(5-methyl-2-pyrimidinyl)benzoic acid is not well understood. However, it has been reported that 4-(5-methyl-2-pyrimidinyl)benzoic acid can inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 4-(5-methyl-2-pyrimidinyl)benzoic acid can also inhibit the growth of certain bacteria and fungi by disrupting their cell wall synthesis.
Biochemical and physiological effects:
4-(5-methyl-2-pyrimidinyl)benzoic acid has been reported to have various biochemical and physiological effects. For example, 4-(5-methyl-2-pyrimidinyl)benzoic acid can reduce the levels of certain inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in the blood. 4-(5-methyl-2-pyrimidinyl)benzoic acid can also reduce the levels of certain stress hormones such as cortisol in the blood. In addition, 4-(5-methyl-2-pyrimidinyl)benzoic acid can enhance the activity of certain antioxidant enzymes such as superoxide dismutase and catalase in the body.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-methyl-2-pyrimidinyl)benzoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. 4-(5-methyl-2-pyrimidinyl)benzoic acid is also stable under normal laboratory conditions. However, 4-(5-methyl-2-pyrimidinyl)benzoic acid has some limitations for lab experiments. It is not very soluble in water, which can limit its use in aqueous solutions. 4-(5-methyl-2-pyrimidinyl)benzoic acid can also form insoluble precipitates in some solvents, which can affect the accuracy of the experiments.
Orientations Futures
There are several future directions for the research on 4-(5-methyl-2-pyrimidinyl)benzoic acid. One direction is to explore the potential applications of 4-(5-methyl-2-pyrimidinyl)benzoic acid in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to investigate the mechanism of action of 4-(5-methyl-2-pyrimidinyl)benzoic acid and its effects on various biological systems. Furthermore, the development of new synthesis methods for 4-(5-methyl-2-pyrimidinyl)benzoic acid with higher yields and better purity is also an important direction for future research.
Méthodes De Synthèse
4-(5-methyl-2-pyrimidinyl)benzoic acid can be synthesized by various methods, including the reaction of 5-methyl-2-pyrimidinecarboxylic acid with benzoyl chloride in the presence of a catalyst such as triethylamine. Another method involves the reaction of 5-methyl-2-pyrimidinecarboxylic acid with benzoyl chloride in the presence of a base such as sodium hydroxide. The yield of 4-(5-methyl-2-pyrimidinyl)benzoic acid can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Applications De Recherche Scientifique
4-(5-methyl-2-pyrimidinyl)benzoic acid has been widely used in scientific research as a building block for the synthesis of various compounds. For example, 4-(5-methyl-2-pyrimidinyl)benzoic acid can be used as a ligand for the synthesis of metal complexes that have potential applications in catalysis, electrochemistry, and materials science. 4-(5-methyl-2-pyrimidinyl)benzoic acid can also be used as a starting material for the synthesis of pharmaceuticals such as antihypertensive agents, anti-inflammatory agents, and antifungal agents.
Propriétés
IUPAC Name |
4-(5-methylpyrimidin-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-6-13-11(14-7-8)9-2-4-10(5-3-9)12(15)16/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVYHWAHRVPIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dichlorophenyl)-2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6050422.png)

![4-oxo-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6050438.png)
![N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B6050446.png)

![2-{[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6050463.png)
![1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6050470.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B6050477.png)
![1-{[1-(4-methylbenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B6050480.png)

![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6050505.png)
![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6050517.png)
![1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6050524.png)